Technical Guide: Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine
Technical Guide: Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 3,6-Dibromo-1,2,4-triazine. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on predicted data and information extrapolated from related 1,2,4-triazine derivatives. All data should be verified through experimental analysis.
Introduction
The 1,2,4-triazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical properties and biological activity of the parent heterocycle. 3,6-Dibromo-1,2,4-triazine is a key intermediate for the synthesis of more complex 3,6-disubstituted-1,2,4-triazines, making a thorough understanding of its properties and reactivity crucial for the design and development of novel therapeutic agents.
Physicochemical Properties
Quantitative experimental data for 3,6-Dibromo-1,2,4-triazine is not extensively reported. The following tables summarize the available predicted and basic identification data.
Table 1: General and Predicted Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine
| Property | Value | Source |
| Molecular Formula | C₃HBr₂N₃ | |
| Molecular Weight | 238.87 g/mol | |
| CAS Number | 2383781-01-7 | |
| Appearance | Yellow solid | |
| Predicted Boiling Point | 342.6 ± 34.0 °C | Not experimentally verified |
| Predicted Density | 2.353 ± 0.06 g/cm³ | Not experimentally verified |
| Storage Temperature | 0-8 °C |
Table 2: Spectroscopic Data
Solubility Profile
While specific solubility data for 3,6-Dibromo-1,2,4-triazine is not available, halogenated triazines generally exhibit low solubility in water and higher solubility in organic solvents.
Table 3: Expected Solubility of 3,6-Dibromo-1,2,4-triazine
| Solvent | Expected Solubility |
| Water | Low |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Ethanol | Sparingly soluble to soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3,6-Dibromo-1,2,4-triazine is not explicitly described in the available literature. However, general synthetic strategies for 3,6-disubstituted-1,2,4-triazines can be adapted. A plausible synthetic approach is the cyclodehydration of a β-keto-N-acylsulfonamide with hydrazine salts.[1]
Hypothetical Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a 3,6-disubstituted-1,2,4-triazine, which could be adapted for 3,6-Dibromo-1,2,4-triazine.
Caption: Generalized workflow for the synthesis of 3,6-disubstituted-1,2,4-triazines.
Reactivity and Potential for Derivatization
The two bromine atoms on the 1,2,4-triazine ring are expected to be susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a library of 3,6-disubstituted analogs. The reactivity of the bromine atoms can be influenced by the electronic nature of the nucleophile and the reaction conditions.
Nucleophilic Substitution Pathway
The following diagram illustrates the general pathway for nucleophilic substitution on a dihalotriazine core.
Caption: General reaction pathway for the derivatization of dihalotriazines.
Applications in Drug Development
While there is no specific biological data for 3,6-Dibromo-1,2,4-triazine, the 1,2,4-triazine core is present in numerous compounds with therapeutic potential. Derivatives have been investigated as antagonists for receptors such as the adenosine A2A receptor, which is a target in Parkinson's disease research.[2] The ability to readily derivatize the 3 and 6 positions of the triazine ring makes this scaffold attractive for structure-activity relationship (SAR) studies.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical flow from a core scaffold to a potential drug candidate.
Caption: Logical workflow in scaffold-based drug discovery.
Safety Information
3,6-Dibromo-1,2,4-triazine is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.
Conclusion
3,6-Dibromo-1,2,4-triazine is a potentially valuable building block in medicinal chemistry due to the versatile reactivity of its bromine substituents. However, a significant lack of publicly available, experimentally determined physicochemical data necessitates further characterization of this compound. The information and workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the potential of 3,6-disubstituted-1,2,4-triazine derivatives. It is strongly recommended that the properties and reactivity of 3,6-Dibromo-1,2,4-triazine be thoroughly investigated experimentally before its use in synthetic applications.
